Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate
Overview
Description
Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate is an organic compound with the molecular formula C13H16O3 . It is a derivative of cyclobutanecarboxylic acid, featuring a benzyl ester group and a hydroxyl group on the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Scientific Research Applications
Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate typically involves the esterification of 3-hydroxy-3-methylcyclobutanecarboxylic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction proceeds as follows:
3-hydroxy-3-methylcyclobutanecarboxylic acid+benzyl alcoholacid catalystBenzyl 3-hydroxy-3-methylcyclobutanecarboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ester group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: 3-oxo-3-methylcyclobutanecarboxylate
Reduction: Benzyl 3-hydroxy-3-methylcyclobutanol
Substitution: Various substituted esters depending on the nucleophile used
Mechanism of Action
The mechanism of action of Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate in chemical reactions involves the nucleophilic attack on the ester carbonyl carbon, leading to the formation of various products depending on the reaction conditions and reagents used. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-hydroxycyclobutanecarboxylate
- Benzyl 3-methylcyclobutanecarboxylate
- Cyclobutanecarboxylic acid derivatives
Uniqueness
Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate is unique due to the presence of both a hydroxyl group and a methyl group on the cyclobutane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of substituents on cyclobutane derivatives .
Properties
IUPAC Name |
benzyl 3-hydroxy-3-methylcyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(15)7-11(8-13)12(14)16-9-10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFVTFZFBYSFES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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